molecular formula C8H7N3O2 B042431 4-Amino-3-methyl-5-nitrobenzonitrile CAS No. 468741-02-8

4-Amino-3-methyl-5-nitrobenzonitrile

Cat. No. B042431
M. Wt: 177.16 g/mol
InChI Key: VMNUNODKDDCZKW-UHFFFAOYSA-N
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Description

4-Amino-3-methyl-5-nitrobenzonitrile is a chemical compound with the molecular formula C8H7N3O2 and a molecular weight of 177.16 . It belongs to the category of nitriles .

Scientific Research Applications

  • Antiviral Applications: The molecule 4-amino-3-nitrobenzonitrile (4A-3NBN) has been found to potentially disrupt DNA/RNA helix formation, making it a candidate for antiviral prodrugs (Palafox et al., 2022).

  • Synthesis of Tetrazole Derivatives: A method for preparing 4-(5-substituted aminomethyl)-1H-tetrazol-1-yl)benzonitriles from p-aminobenzonitrile has been developed, offering potential for biologically potent tetrazole derivatives (Rao et al., 2014).

  • Isoxazole Synthesis: 1,3-dipolar cycloaddition of 4-nitrobenzonitrile oxide with various dipolarophiles yields new isoxazoles, which have been studied both theoretically and experimentally (Dorostkar-Ahmadi et al., 2011).

  • Benzoxazine Derivatives: A novel synthesis method for 2H-3,1-benzoxazine derivatives has been demonstrated, involving heating 2-amino-5-nitrobenzonitrile with cyclohexanone (Li et al., 2006).

  • Sustainable Chemical Synthesis: A new reducing system using tin powder and hydrochloric acid has been shown to effectively synthesize 4-amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine, reducing environmental concerns (Ye et al., 2016).

  • Thermodynamic Properties: Studies on the heat capacities and enthalpies of transitions of nitrobenzonitriles, including their isomers, reveal differences in phase transition temperatures and entropies (Jiménez et al., 2002).

  • Hydrogenation Processes: Hydrogenation of nitrobenzonitriles using Raney nickel catalyst in different solvents yields primary amines, with solvent choice affecting the reaction course (Koprivova & Červený, 2008).

  • Mutagenicity Studies: Cyano substitution in nitroanilines, including nitrobenzonitriles, has been shown to enhance mutagenicity in the Ames test, indicating potent genotoxic effects (Josephy et al., 2018).

  • Corrosion Inhibition: Certain benzonitriles, including PANB and APAB, have been found to be effective corrosion inhibitors for mild steel in acid medium (Chaouiki et al., 2018).

Safety And Hazards

Specific safety and hazard information for 4-Amino-3-methyl-5-nitrobenzonitrile is not available in the searched resources. It’s always recommended to handle chemical compounds with appropriate safety measures, including the use of personal protective equipment and avoiding dust formation .

properties

IUPAC Name

4-amino-3-methyl-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-6(4-9)3-7(8(5)10)11(12)13/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNUNODKDDCZKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-methyl-5-nitrobenzonitrile

Synthesis routes and methods I

Procedure details

A suspension of 4-bromo-2-methyl-6-nitroaniline (11.5 g, 50 mmol), Zn(CN)2 (770 mg, 150 mmol), and Pd(PPh3)4 (2.32 g, 2.0 mmol) in DMF (100 mL) was sealed and heated at 120° C. for 70 h. After cooled down to room temperature, the reaction mixture was concentrated under reduced pressure. The residue was purified by chromatography with CH2Cl2 to afford the title compound (6.4 g, 73%). ESI-MS m/z 178 (MH+).
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
770 mg
Type
catalyst
Reaction Step One
Quantity
2.32 g
Type
catalyst
Reaction Step One
Yield
73%

Synthesis routes and methods II

Procedure details

A mixture of N-(4-cyano-2-methyl-6-nitro-phenyl)-2,2,2-trifluoro-acetamide (5 g, 18.3 mmol) and 2 M ammonia in methanol (80 mL) was heated to reflux for 14 h and then cooled to room temperature. After concentration in vacuo, the residue was purified by flash chromatography (20% EtOAc/hexane) to yield the title compound (3.24 g, 100%, ca 80% pure). 1H NMR (300 MHz, CDCl3) δ 8.40 (1H, s), 7.47 (1H, s), 6.6-6.8 (2H, broad s), 2.89 (3H, s).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RH Foster - 1980 - search.proquest.com
ProQuest Dissertations Page 1 INFORMATION TO USERS This was produced from a copy of a document sent to us for microfilming. While the most advanced technological means to …
Number of citations: 2 search.proquest.com

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